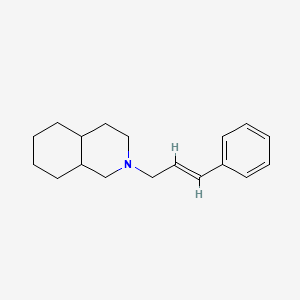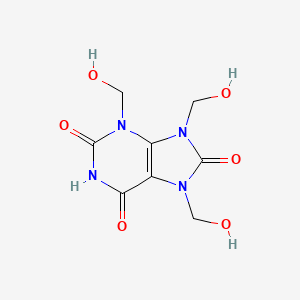
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a trimethylsilyl group, and an aniline moiety, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline typically involves the reaction of aniline derivatives with trifluoromethylating agents and trimethylsilylating agents. One common method includes the use of a Schlenk tube charged with copper(I) iodide, 1,10-phenanthroline, and cesium fluoride. The reaction mixture is then evacuated, backfilled with argon, and diglyme is added along with the aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated aniline derivatives, silylated compounds, and various substituted aniline derivatives .
Applications De Recherche Scientifique
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline involves its ability to act as a nucleophilic trifluoromethylating agent. It reacts with non-enolizable carbonyl compounds to provide α-trifluoromethyl alcohols. The molecular targets include carbonyl groups, and the pathways involve nucleophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)morpholine
- Benzonitrile, 4-(2,2,2-trifluoro-1-((trimethylsilyl)oxy)ethyl)-
Uniqueness
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline is unique due to its combination of trifluoromethyl and trimethylsilyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry for introducing trifluoromethyl groups into organic molecules .
Propriétés
Numéro CAS |
876727-98-9 |
|---|---|
Formule moléculaire |
C11H16F3NOSi |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
4-(2,2,2-trifluoro-1-trimethylsilyloxyethyl)aniline |
InChI |
InChI=1S/C11H16F3NOSi/c1-17(2,3)16-10(11(12,13)14)8-4-6-9(15)7-5-8/h4-7,10H,15H2,1-3H3 |
Clé InChI |
AMDWZEBQUGNEQF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(C1=CC=C(C=C1)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)

![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)
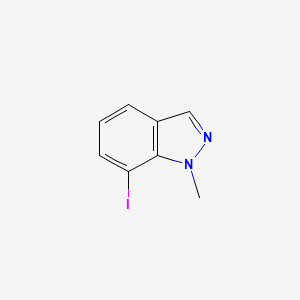

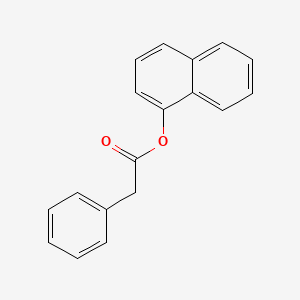
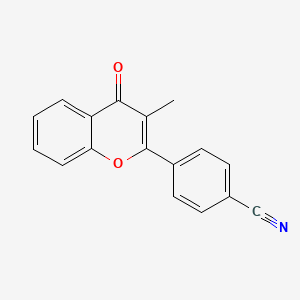
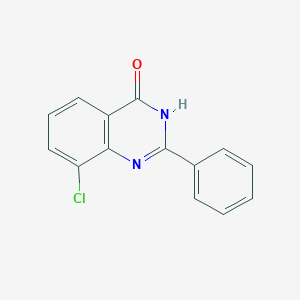
![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)
